molecular formula C11H9BF3K B13488274 Potassium trifluoro(2-methylnaphthalen-1-yl)borate

Potassium trifluoro(2-methylnaphthalen-1-yl)borate

Katalognummer: B13488274
Molekulargewicht: 248.10 g/mol
InChI-Schlüssel: MNHBHLVGKCWDIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(2-methylnaphthalen-1-yl)borate is an organoboron compound with the molecular formula C11H9BF3K and a molecular weight of 248.09 g/mol . This compound is part of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-methylnaphthalen-1-yl)borate can be synthesized through the reaction of 2-methylnaphthalene with potassium trifluoroborate under specific conditions. The process typically involves the use of a base such as potassium hydroxide (KOH) and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(2-methylnaphthalen-1-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) and THF .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Wirkmechanismus

The mechanism of action of potassium trifluoro(2-methylnaphthalen-1-yl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group provides stability and reactivity, allowing the compound to participate in cross-coupling reactions efficiently. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro(2-methylnaphthalen-1-yl)borate is unique due to its specific structural configuration, which provides distinct reactivity patterns compared to other organotrifluoroborates. Its stability under oxidative conditions and versatility in cross-coupling reactions make it a valuable reagent in various fields of research and industry .

Eigenschaften

Molekularformel

C11H9BF3K

Molekulargewicht

248.10 g/mol

IUPAC-Name

potassium;trifluoro-(2-methylnaphthalen-1-yl)boranuide

InChI

InChI=1S/C11H9BF3.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1

InChI-Schlüssel

MNHBHLVGKCWDIK-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=C(C=CC2=CC=CC=C12)C)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.